Cas no 1261998-64-4 (4-(2,3-difluorophenyl)-2-hydroxybenzonitrile)
4-(2,3-difluorophenyl)-2-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile
- 1261998-64-4
- MFCD18314268
- DTXSID70684735
- 2-Cyano-5-(2,3-difluorophenyl)phenol, 95%
- 2-CYANO-5-(2,3-DIFLUOROPHENYL)PHENOL
- 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
-
- MDL: MFCD18314268
- Inchi: 1S/C13H7F2NO/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-6,17H
- InChI Key: ASZBQHJPCUOFLK-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1C1C=CC(C#N)=C(C=1)O)F
Computed Properties
- Exact Mass: 231.04957017g/mol
- Monoisotopic Mass: 231.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 44Ų
4-(2,3-difluorophenyl)-2-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320311-5 g |
2-Cyano-5-(2,3-difluorophenyl)phenol, 95%; . |
1261998-64-4 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB320311-5g |
2-Cyano-5-(2,3-difluorophenyl)phenol, 95%; . |
1261998-64-4 | 95% | 5g |
€1159.00 | 2025-04-21 |
4-(2,3-difluorophenyl)-2-hydroxybenzonitrile Suppliers
4-(2,3-difluorophenyl)-2-hydroxybenzonitrile Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile
4-(2,3-Difluorophenyl)-2-Hydroxybenzonitrile: A Promising Compound in Pharmaceutical Research
4-(2,3-Difluorophenyl)-2-hydroxybenzonitrile (CAS No. 1261998-64-4) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of benzonitriles and features a difluorophenyl substituent and a hydroxy group, which contribute to its distinctive properties and biological activities.
The chemical structure of 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile consists of a benzene ring with a cyano group at the 2-position and a hydroxy group at the 4-position. The presence of the difluorophenyl substituent at the 1-position adds complexity and enhances the compound's stability and reactivity. This combination of functional groups makes it an attractive candidate for various pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Recent studies have highlighted the potential of 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile in several therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-�� and IL-6, which are key mediators of inflammation. This suggests that 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile has also demonstrated promising anticancer properties. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells. These findings suggest that 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile could be developed into a novel anticancer agent with broad-spectrum activity.
The pharmacokinetic profile of 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile has also been investigated in preclinical models. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for further development as an orally administered drug. Additionally, preliminary toxicity studies have indicated that 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The potential applications of 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile extend beyond its anti-inflammatory and anticancer properties. Recent research has also explored its neuroprotective effects. In vitro and in vivo studies have shown that this compound can protect neuronal cells from oxidative stress and prevent neurodegeneration. This suggests that 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile could be a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The unique chemical structure of 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile, particularly the presence of the difluorophenyl substituent and hydroxy group, contributes to its multifaceted biological activities. The difluorophenyl group enhances the compound's lipophilicity and stability, while the hydroxy group provides additional reactivity and solubility. These properties make it an ideal candidate for further optimization through medicinal chemistry approaches to enhance its therapeutic potential.
In conclusion, 4-(2,3-difluorophenyl)-2-hydroxybenzonitrile (CAS No. 1261998-64-4) is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, anticancer, and neuroprotective properties make it an attractive target for further research and development in pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and biological activities, this compound holds significant promise for advancing the treatment of various diseases.
1261998-64-4 (4-(2,3-difluorophenyl)-2-hydroxybenzonitrile) Related Products
- 1261919-08-7(4-(2,5-difluorophenyl)-2-hydroxybenzonitrile)
- 1261889-13-7(2-Cyano-5-(4-fluoro-3-methylphenyl)phenol)
- 1261918-97-1(2-Cyano-5-(3-fluoro-4-methylphenyl)phenol)
- 1261932-03-9(2-Cyano-5-(3-cyano-2-fluorophenyl)phenol)
- 1214385-63-3(2-Cyano-4-(2-fluorophenyl)phenol)
- 1214379-91-5(2-Cyano-5-(2-fluorophenyl)phenol)
- 1261924-43-9(2-Cyano-5-(5-cyano-2-fluorophenyl)phenol)
- 1261949-73-8(5-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile)
- 1261889-29-5(3-(3-cyano-4-hydroxyphenyl)-4-fluorobenzonitrile)
- 1262000-68-9(2-hydroxy-4-(2,4,6-trifluorophenyl)benzonitrile)